5-Iodouracil

Description

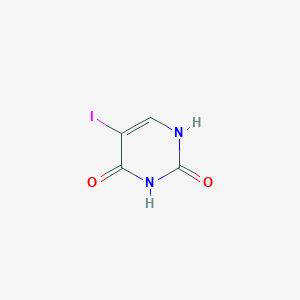

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNXJLQDQOIRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061009 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-07-1 | |

| Record name | 5-Iodouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Iodouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-IODOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H59BRK500M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Iodouracil: Chemical Properties and Structure

Introduction

This compound is a halogenated derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA).[1] Structurally, it is an organoiodine compound where an iodine atom is substituted at the 5-position of the uracil ring.[2][3] This modification significantly influences its chemical and biological properties, making it a compound of interest in medicinal chemistry and molecular biology.[4] this compound functions as an antimetabolite, interfering with nucleic acid synthesis, which underpins its investigation as an anticancer and antiviral agent.[3][4] It is also a known metabolite of the antiviral drug idoxuridine (5-iododeoxyuridine).[3][5] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound.

Chemical and Physical Properties

This compound is a white to light yellow or off-white powder.[4][6] It is known to be light-sensitive and should be stored at 2-8°C.[7][8] The compound exhibits moderate solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-iodo-1H-pyrimidine-2,4-dione | [3] |

| Synonyms | 2,4-Dihydroxy-5-iodopyrimidine, 5-Iodo-2,4(1H,3H)-pyrimidinedione | [3][6][9] |

| CAS Number | 696-07-1 | [7][10] |

| Molecular Formula | C₄H₃IN₂O₂ | [2][9][10] |

| Molecular Weight | 237.98 g/mol | [3][7][9] |

| Melting Point | 274-276 °C (decomposes) | [7][11] |

| pKa | 7.02 ± 0.10 (Predicted) | [8] |

| LogP (Octanol/Water) | -1.296 (Calculated) | [12] |

| Water Solubility | Log10(S) = 0.10 mol/L (Calculated) | [12] |

| InChI | 1S/C4H3IN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | [3][10] |

| InChIKey | KSNXJLQDQOIRIP-UHFFFAOYSA-N | [2][10] |

| SMILES | O=C1NC=C(I)C(=O)N1 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Characteristic Peaks | Source(s) |

| Infrared (IR) | Strong C=O stretching: 1651-1716 cm⁻¹; N-H stretching: 3022-3159 cm⁻¹ | [13] |

| ¹H-NMR | H-6 singlet: δ 7.53-8.17 ppm | [13] |

| ¹³C-NMR | C-6 peak: δ 145.21-149.48 ppm | [13] |

Molecular and Crystal Structure

The structure of this compound has been elucidated by X-ray crystallography. The presence of the large iodine atom at the C5 position influences the molecule's electronic properties and stacking interactions within the crystal lattice.

Crystals of this compound are monoclinic and belong to the space group P2₁.[14] The crystal packing is characterized by hydrogen-bonded ribbons, and the base stacking pattern is influenced by halogen interactions.[14]

Table 3: Crystal Structure Data for this compound

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [14] |

| Space Group | P2₁ | [14] |

| Cell Lengths | a = 14.210(1) Å, b = 4.458(1) Å, c = 4.899(3) Å | [14] |

| Cell Angles | α = 90°, β = 92.31(1)°, γ = 90° | [14] |

| Formula Units (Z) | 2 | [14] |

| Calculated Density | 2.548 g/cm³ | [14] |

Figure 1: Bond Distances and Angles of this compound

Caption: Molecular structure of this compound with bond lengths and angles.[14]

Experimental Protocols

Synthesis

N-Alkylation of this compound

This protocol describes the synthesis of N-substituted this compound analogs, which have been investigated for antimicrobial and anticancer activities.[13]

-

Dissolution: Dissolve this compound in dimethyl sulfoxide (DMSO).

-

Base Addition: Add potassium carbonate (K₂CO₃) to the solution.

-

Heating: Stir the mixture at 80°C for 15 minutes.

-

Alkylation: Add the desired alkylating agent (e.g., alkyl bromide) dropwise to the heated solution.

-

Reaction: Continue stirring the reaction mixture for 48 hours at 80°C.

-

Work-up: Collect the product by filtration or solvent extraction.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a hexane-ethyl acetate eluent system.

-

Recrystallization: Recrystallize the purified product from a suitable solvent like methanol or a dichloromethane-methanol mixture to obtain the final N-substituted this compound.[13]

Palladium-Catalyzed Cross-Coupling Reactions

While a specific protocol for the base this compound is not detailed in the search results, protocols for its derivatives are available and can be adapted. These methods are crucial for creating C-C bonds at the 5-position.

-

Suzuki Coupling: To introduce aryl groups.

-

A mixture of a this compound derivative (1.0 eq.), an arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃, 2.0 eq.) is prepared in a solvent system (e.g., toluene, ethanol, and water).

-

The mixture is heated to reflux under an inert atmosphere for several hours.

-

After cooling, the organic layer is separated, washed with water and brine, dried, and concentrated to yield the 5-aryluracil derivative.[15]

-

-

Sonogashira Coupling: To introduce alkyne groups.

-

To a solution of the this compound derivative (1.0 eq.) and a terminal alkyne (1.2 eq.) in a solvent mixture of DMF and triethylamine (Et₃N), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) and copper(I) iodide (CuI) (0.1 eq.) are added.

-

The reaction is stirred under an inert atmosphere until completion.[15]

-

Analysis

High-Performance Liquid Chromatography (HPLC)

A method has been developed for the quantitative analysis of this compound and its parent compound, 2'-deoxy-5-iodouridine, in human serum.

-

Sample Preparation: Serum samples are processed to precipitate proteins and extract the analytes.

-

Chromatographic System: A standard HPLC system equipped with a suitable reversed-phase column (e.g., C18) is used.

-

Mobile Phase: An appropriate mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is used for elution.

-

Detection: Detection is performed using an ultraviolet (UV) absorbance detector at a wavelength where this compound has significant absorbance.

-

Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.

Biological Activity and Mechanism of Action

This compound's biological activity stems from its role as an antimetabolite.[3] Similar to the well-known anticancer drug 5-fluorouracil (5-FU), this compound can interfere with the synthesis of DNA and RNA, leading to cytotoxicity, particularly in rapidly dividing cells.[4][16]

Mechanism of Action

The proposed mechanism involves intracellular conversion to its active nucleotide forms.

-

Inhibition of Thymidylate Synthase: this compound can be converted to 5-iodo-2'-deoxyuridine monophosphate (IdUMP). This molecule acts as an inhibitor of thymidylate synthase, the enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The blockage of this pathway depletes the cell of thymidine, an essential component for DNA synthesis, leading to "thymineless death".[16]

-

Incorporation into Nucleic Acids: this compound can be anabolized into 5-iodo-2'-deoxyuridine triphosphate (IdUTP) and 5-iodouridine triphosphate (IUTP). These fraudulent nucleotides can be incorporated into DNA and RNA, respectively, by cellular polymerases.[3] Their presence in the nucleic acid chains disrupts their structure and function, leading to DNA damage, inhibition of transcription, and errors in protein synthesis.

-

Enzyme Inhibition: this compound is a competitive inhibitor of dihydrouracil dehydrogenase, an enzyme involved in pyrimidine catabolism.[5] This inhibition can lead to an increase in the plasma concentrations of endogenous pyrimidines like uracil and thymine.[5]

Caption: Metabolic activation and mechanism of action of this compound.

Therapeutic Potential

-

Anticancer Activity: Derivatives of this compound have demonstrated inhibitory activity against cancer cell lines such as HepG2 (liver cancer).[13] Metal complexes of this compound have also shown antitumor activity against Sarcoma-180 and L 929 tumor cells in both in vitro and in vivo models.[17]

-

Antimicrobial Activity: N-substituted analogs have shown moderate antibacterial activity against strains like Branhamella catarrhalis, Neisseria mucosa, and Streptococcus pyogenes.[13]

-

Antiviral Activity: As a halogenated pyrimidine, this compound is structurally related to antiviral nucleoside analogs.[13] Its derivative, 4'-thioIDU, has been identified as a potent inhibitor of orthopoxvirus replication in both cell culture and animal models.[18]

References

- 1. CAS 696-07-1: this compound | CymitQuimica [cymitquimica.com]

- 2. DNAmod: this compound [dnamod.hoffmanlab.org]

- 3. This compound | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Clinical pharmacology of 5-iodo-2'-deoxyuridine and this compound and endogenous pyrimidine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 7. This compound 98 696-07-1 [sigmaaldrich.com]

- 8. 696-07-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound CAS#: 696-07-1 [m.chemicalbook.com]

- 12. This compound (CAS 696-07-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. benchchem.com [benchchem.com]

- 16. droracle.ai [droracle.ai]

- 17. Synthesis, characterization, and antitumor activity of this compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections [pubmed.ncbi.nlm.nih.gov]

The Cellular Mechanism of 5-Iodouracil: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide elucidates the core mechanisms of action of 5-Iodouracil (5-IU) and its deoxyribonucleoside precursor, 5-Iodo-2'-deoxyuridine (IdUrd), in cancer cells. This document provides a comprehensive overview of its journey from a thymidine analogue to a potent radiosensitizer, detailing its impact on DNA integrity, cell cycle progression, and the induction of cellular distress pathways.

Introduction: The Role of this compound in Cancer Therapy

This compound is a halogenated pyrimidine, an analogue of the natural DNA and RNA base, uracil.[1] Its primary therapeutic relevance stems from its role as a metabolite of 5-Iodo-2'-deoxyuridine (IdUrd), a compound that is actively incorporated into the DNA of proliferating cells.[2] By substituting for thymidine, IdUrd introduces a point of vulnerability within the genome, a characteristic that is exploited in cancer therapy, particularly in the context of radiosensitization.[2][3] This guide will delve into the molecular intricacies of this process, from initial cellular uptake to the ultimate fate of the cell.

Core Mechanism of Action: DNA Incorporation and Destabilization

The primary cytotoxic and radiosensitizing effects of this compound are mediated through the incorporation of its deoxyribonucleoside form, IdUrd, into DNA. This process is contingent on the cell's proliferative state, as IdUrd is primarily incorporated during the S-phase of the cell cycle.

Cellular Uptake and Conversion

Exogenously administered IdUrd is transported into the cell where it is phosphorylated by thymidine kinase to IdUrd monophosphate (IdUMP), diphosphate (IdUDP), and finally triphosphate (IdUTP). It is IdUTP that serves as a substrate for DNA polymerases, competing with the natural substrate, deoxythymidine triphosphate (dTTP).

Incorporation into DNA

During DNA replication, DNA polymerase incorporates IdUTP into the newly synthesized strand in place of dTTP. The extent of this substitution is a critical determinant of the subsequent cellular response and is influenced by the concentration of IdUrd and the duration of exposure.[2] Increased incorporation of IdUrd enhances the radiosensitizing effect.[2][4]

Physicochemical Consequences of Incorporation

The substitution of a methyl group in thymine with a larger, more electronegative iodine atom in this compound alters the physicochemical properties of the DNA. The carbon-iodine bond is significantly weaker than the carbon-methyl bond, rendering the DNA more susceptible to damage, particularly from ionizing radiation.

Quantitative Data on IdUrd Incorporation and Cytotoxicity

The efficacy of IdUrd as a radiosensitizer is directly correlated with the extent of its incorporation into DNA. This incorporation level and the resulting cytotoxicity, often measured as the half-maximal inhibitory concentration (IC50), vary across different cancer cell lines.

| Cell Line | Cancer Type | IdUrd Concentration (µM) | Exposure Duration | Thymidine Replacement (%) | IC50 (µM) | Reference(s) |

| Human Lung Carcinoma | Lung Cancer | 10 | 3 cell cycles | 22.4 | Not Specified | [2] |

| Human Glioma | Brain Cancer | 10 | 3 cell cycles | 32.0 | Not Specified | [2] |

| Human Melanoma | Skin Cancer | 10 | 3 cell cycles | 39.1 | Not Specified | [2] |

| 647V | Bladder Cancer | 2 | Not Specified | 7.9 | Not Specified | [5] |

| 647V | Bladder Cancer | 2 (with 30 µM 5'-AdThd) | Not Specified | 18.0 | Not Specified | [5] |

| HCT-116 | Colon Cancer | 0.95 (in vivo) | 5 days | 2.0 | Not Specified | [6] |

| NG4TL4 | Fibrosarcoma | - | - | - | ~7 | [7] |

| SAS | Head and Neck Cancer | - | - | - | ~10 | [7] |

Signaling Pathways and Cellular Responses

The presence of this compound within the DNA duplex triggers a cascade of cellular responses, primarily involving the DNA Damage Response (DDR) network.

Induction of DNA Damage and Radiosensitization

Upon exposure to ionizing radiation, the incorporated IdUrd becomes a focal point for energy deposition, leading to the efficient generation of DNA single-strand breaks (SSBs) and, subsequently, double-strand breaks (DSBs).[5] This enhanced damage induction is the basis of its radiosensitizing effect.

DNA Repair Pathways

The cell attempts to repair the this compound-containing DNA through several repair pathways:

-

Base Excision Repair (BER): DNA glycosylases such as UNG and SMUG1 can recognize and excise uracil and some of its derivatives from DNA.[1][8][9] While their efficiency on this compound is not fully elucidated, the resulting abasic (AP) site is a substrate for AP endonuclease, leading to a strand break that requires further repair.[10]

-

Mismatch Repair (MMR): The MMR machinery can recognize mismatches involving this compound, particularly if it is mispaired with guanine. This can lead to futile repair cycles and the induction of apoptosis.

Activation of DNA Damage Signaling

The generation of DNA strand breaks activates the master kinases of the DDR, ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[11][12][13][14] These kinases phosphorylate a plethora of downstream targets to orchestrate a coordinated cellular response.

Caption: DNA damage response to this compound incorporation and radiation.

Cell Cycle Arrest and Apoptosis

A key downstream effector of the ATM/ATR signaling cascade is the tumor suppressor protein p53.[15][16][17][18] Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow time for DNA repair. If the damage is too extensive, p53 can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocols

The following are detailed methodologies for key experiments to study the mechanism of action of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration of IdUrd that inhibits cell growth by 50%.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of IdUrd in culture medium. Add 100 µL of the IdUrd dilutions to the respective wells. Include a vehicle-only control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Plot cell viability against IdUrd concentration to determine the IC50 value.

Radiosensitization Assessment (Clonogenic Survival Assay)

This assay measures the ability of a single cell to form a colony after treatment with IdUrd and radiation.[19][20]

-

Cell Seeding: Seed a known number of cells into 6-well plates. The number of cells seeded will need to be optimized for each cell line and radiation dose to yield a countable number of colonies (50-150).

-

IdUrd Treatment: Incubate the cells with a predetermined concentration of IdUrd (e.g., 1-10 µM) for a period equivalent to one to three cell cycles.

-

Irradiation: Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with 6% glutaraldehyde and stain with 0.5% crystal violet.

-

Counting: Count the number of colonies containing at least 50 cells.

-

Analysis: Calculate the surviving fraction for each treatment condition and plot the data to generate radiation survival curves.

Caption: Workflow for a clonogenic survival assay to assess radiosensitization.

Cell Cycle Analysis (Flow Cytometry)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with IdUrd for the desired time points.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Staining: Resuspend the fixed cells in a propidium iodide (PI) staining solution containing RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

Detection of DNA Double-Strand Breaks (γH2AX Immunofluorescence)

This protocol visualizes and quantifies DNA double-strand breaks.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with IdUrd and/or radiation.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei). Image the cells using a fluorescence microscope.

-

Analysis: Quantify the number of γH2AX foci per nucleus. An increase in foci indicates an increase in DNA double-strand breaks.

Conclusion

This compound, through its deoxyribonucleoside precursor IdUrd, exerts its anticancer effects by integrating into the cellular DNA, thereby creating a molecular vulnerability. This incorporation disrupts DNA stability and, upon exposure to ionizing radiation, significantly enhances the induction of DNA damage. The cellular response to this damage involves a complex interplay of DNA repair pathways and the activation of the DNA damage response network, ultimately leading to cell cycle arrest and apoptosis. A thorough understanding of these mechanisms is paramount for the rational design of novel therapeutic strategies and for optimizing the clinical application of this compound and other halogenated pyrimidines in cancer treatment.

References

- 1. SMUG1 BUT NOT UNG DNA GLYCOSYLASE CONTRIBUTES TO THE CELLULAR RESPONSE TO RECOVERY FROM 5-FLUOROURACIL INDUCED REPLICATION STRESS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of IdUrd-DNA incorporation and radiosensitization in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of cell labeling and thymidine replacement after continuous infusion of halogenated pyrimidines in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Uracil–DNA glycosylases SMUG1 and UNG2 coordinate the initial steps of base excision repair by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 10. DNA glycosylase - Wikipedia [en.wikipedia.org]

- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATR‐dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling | The EMBO Journal [link.springer.com]

- 13. biorxiv.org [biorxiv.org]

- 14. ATM regulates ATR chromatin loading in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Reactive Oxygen Species Induced p53 Activation: DNA Damage, Redox Signaling, or Both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. [PDF] DNA damage-induced sustained p53 activation contributes to inflammation-associated hepatocarcinogenesis in rats | Semantic Scholar [semanticscholar.org]

- 19. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 5-Iodouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodouracil, a halogenated derivative of the pyrimidine base uracil, has carved a significant niche in the annals of medicinal chemistry and molecular biology. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles associated with this compound. It details the seminal synthesis methodologies, elucidates its mechanisms of action as an antimetabolite, and presents key quantitative data from foundational biological studies. This document serves as a comprehensive resource, offering detailed experimental protocols and visual representations of critical pathways to support ongoing research and drug development efforts.

Discovery and Historical Context

While the precise date and individual credited with the first synthesis of this compound are not definitively documented in readily available literature, its intellectual roots can be traced to the extensive early 20th-century investigations into pyrimidine chemistry by researchers like Treat B. Johnson. Johnson and his contemporaries laid the groundwork for the synthesis of a vast array of pyrimidine derivatives.[1] The biological significance of this compound, however, came into sharp focus with the discovery of the potent antiviral activity of its corresponding nucleoside, 5-iodo-2'-deoxyuridine (IDU), in the 1960s.[2] This pivotal discovery catalyzed further investigation into this compound and other halogenated pyrimidines as potential therapeutic agents. Early research demonstrated that these compounds could act as antimetabolites, interfering with nucleic acid synthesis and function.[3] This property positioned this compound and its derivatives as candidates for both antiviral and anticancer therapies.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through the direct iodination of uracil. A common and effective method involves the use of iodine monochloride (ICl) in a suitable solvent. More contemporary methods have also been developed, including the use of N-iodosuccinimide (NIS) as an iodinating agent.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C4H3IN2O2 | [4] |

| Molecular Weight | 237.98 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 273-275 °C (decomposes) | |

| IUPAC Name | 5-iodopyrimidine-2,4(1H,3H)-dione | [4] |

Mechanism of Action

This compound exerts its biological effects primarily through two interconnected mechanisms: incorporation into nucleic acids and inhibition of key enzymes involved in pyrimidine metabolism.

Incorporation into DNA and RNA

Once administered, this compound can be metabolized into its corresponding nucleoside and nucleotide forms. The triphosphate derivative can then be incorporated into both DNA and RNA in place of thymine and uracil, respectively.[3][5] The presence of the bulky iodine atom at the 5-position of the pyrimidine ring disrupts the normal structure and function of the nucleic acid. This can lead to errors in DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Inhibition of Dihydropyrimidine Dehydrogenase (DPD)

This compound is a known substrate and a potent mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD).[6] DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used anticancer drug 5-fluorouracil (5-FU).[7][8] By inactivating DPD, this compound can increase the bioavailability and cytotoxic effects of 5-FU.[9][10] The inactivation of DPD by this compound is thought to occur via the formation of a reactive intermediate, 5-iodo-5,6-dihydrouracil, during the enzymatic reduction of this compound.[6]

References

- 1. nasonline.org [nasonline.org]

- 2. preprints.org [preprints.org]

- 3. INCORPORATION OF 5-IODODEOXYURIDINE INTO DNA OF PLANT CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNAmod: this compound [dnamod.hoffmanlab.org]

- 5. Photocrosslinking of this compound-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of dihydropyrimidine dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of the antitumour activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity (DPD) using 5-chloro-2,4-dihydroxypyridine (CDHP) in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodouracil as a Thymidine Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodouracil (5-IU) is a halogenated derivative of the pyrimidine nucleobase uracil. Structurally, it is an analog of thymine, the natural DNA base, with an iodine atom at the 5th position of the pyrimidine ring instead of a methyl group. This substitution is key to its biological activities. When metabolized in the cell to its deoxynucleoside triphosphate form, 5-iodo-2'-deoxyuridine triphosphate (IdUTP), it can be incorporated into DNA in place of thymidine triphosphate (TTP) by DNA polymerases. This incorporation is the foundation of its utility as a research tool and a therapeutic agent, primarily in the fields of oncology and virology.

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a thymidine analog, its applications in radiosensitization and antiviral therapy, and detailed experimental protocols for its study.

Mechanism of Action

The primary mechanism of action of this compound revolves around its incorporation into DNA and the subsequent consequences of this substitution.

-

Competition with Thymidine and DNA Incorporation: As a thymidine analog, 5-iodo-2'-deoxyuridine (IdUrd), the deoxynucleoside of this compound, is transported into cells and phosphorylated by thymidine kinase to its monophosphate, diphosphate, and finally, its active triphosphate form (IdUTP). IdUTP then competes with the endogenous TTP for incorporation into newly synthesized DNA during the S-phase of the cell cycle. The efficiency of incorporation can be influenced by the intracellular concentrations of competing natural nucleosides.

-

Induction of DNA Damage and Radiosensitization: The presence of the heavy iodine atom in the DNA structure makes it more susceptible to damage, particularly from ionizing radiation. Upon irradiation, the iodine atom has a high probability of absorbing photons and emitting Auger electrons. These low-energy electrons have a short range but a high linear energy transfer, leading to the formation of localized, highly damaging radical clusters and DNA double-strand breaks (DSBs). This enhanced DNA damage in cells that have incorporated this compound is the basis of its radiosensitizing effect.

-

Activation of DNA Damage Response (DDR) and Apoptosis: The increased DNA damage, including DSBs, triggers the cell's DNA Damage Response (DDR) pathways. Key sensor proteins, such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are activated at the sites of damage. This initiates a signaling cascade involving the phosphorylation of downstream effector proteins like CHK1, CHK2, and p53. The activation of these pathways can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the DDR can trigger apoptosis (programmed cell death) through the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, such as Bax and Bcl-2.

Data Presentation

Cytotoxicity of 5-Iodo-2'-deoxyuridine (IdUrd) in Cancer Cell Lines

The cytotoxic effect of IdUrd, the deoxynucleoside of this compound, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NG4TL4 | Fibrosarcoma | ~7 µg/ml (~19.7 µM) | [1] |

| SAS | Head and Neck Cancer | ~10 µg/ml (~28.2 µM) | [1] |

| HCT116 (p53+/+) | Colon Cancer | Variable, dependent on combination with other agents | [2] |

| HCT116 (p53-/-) | Colon Cancer | Variable, dependent on combination with other agents | [2] |

| RKO (p53+/+) | Colon Cancer | Variable, dependent on combination with other agents | [2] |

| RKO E6 (p53-/-) | Colon Cancer | Variable, dependent on combination with other agents | [2] |

Radiosensitization Enhancement by 5-Iodo-2'-deoxyuridine (IdUrd)

The radiosensitizing effect of IdUrd is often quantified by the Sensitization Enhancement Ratio (SER) or Dose Enhancement Factor (DEF), which is the ratio of the radiation dose required to achieve a certain level of cell killing without the sensitizer to the dose required with the sensitizer.

| Cell Line | Thymidine Replacement (%) | Radiation Energy | SER at 10% Survival (SER₁₀) | Reference |

| Chinese Hamster Cells | 16.6 | 4 MV | 2.6 ± 0.1 | [3] |

| Chinese Hamster Cells | 12.0 | 4 MV | 2.2 ± 0.1 | [3] |

| Chinese Hamster Cells | 9.2 | 4 MV | 1.5 ± 0.1 | [3] |

| Chinese Hamster Cells | 16.6 | 35 keV | 4.1 ± 0.2 | [3] |

| Chinese Hamster Cells | 12.0 | 35 keV | 3.0 ± 0.1 | [3] |

| Chinese Hamster Cells | 9.2 | 35 keV | 2.0 ± 0.1 | [3] |

Experimental Protocols

Protocol 1: In Vitro Incorporation of this compound into DNA

This protocol is a generalized method for the incorporation of this compound (as its deoxynucleoside, IdUrd) into the DNA of cultured cells for subsequent analysis.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

5-Iodo-2'-deoxyuridine (IdUrd) stock solution (e.g., 10 mM in DMSO, sterile-filtered)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

Spectrophotometer or fluorometer for DNA quantification

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow for logarithmic growth during the labeling period. Allow the cells to adhere and resume growth for 24 hours.

-

Labeling with IdUrd:

-

Prepare the desired final concentration of IdUrd in pre-warmed complete culture medium. A typical starting concentration range is 1-10 µM.

-

Remove the existing medium from the cells and replace it with the IdUrd-containing medium.

-

Incubate the cells for a period equivalent to at least one cell cycle to ensure incorporation into newly synthesized DNA. The incubation time should be optimized for the specific cell line.

-

-

Cell Harvesting:

-

After the incubation period, remove the IdUrd-containing medium and wash the cells twice with ice-cold PBS to remove any unincorporated IdUrd.

-

Harvest the cells by trypsinization or scraping, as appropriate for the cell line.

-

Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

-

DNA Extraction:

-

Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.

-

Elute the purified DNA in an appropriate buffer.

-

-

Quantification of DNA:

-

Measure the concentration and purity of the extracted DNA using a spectrophotometer (A260/A280 ratio) or a fluorometric method.

-

-

Verification of Incorporation (Optional):

-

The incorporation of IdUrd into DNA can be quantified using methods such as HPLC-MS/MS or by using radioactively labeled [¹²⁵I]IdUrd and measuring the radioactivity in the extracted DNA.

-

Protocol 2: Detection of DNA Damage using the Comet Assay (Alkaline Lysis)

This protocol describes the detection of DNA single- and double-strand breaks in cells treated with this compound and/or radiation.

Materials:

-

Treated and control cells

-

Comet assay slides

-

Low melting point agarose (LMA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green or Propidium Iodide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Harvest treated and control cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Embedding Cells in Agarose:

-

Mix the cell suspension with molten LMA (at 37°C) at a 1:10 (v/v) ratio.

-

Pipette 50 µL of the cell/agarose mixture onto a comet assay slide and spread evenly.

-

Allow the agarose to solidify at 4°C for 10 minutes.

-

-

Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.

-

DNA Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.

-

Electrophoresis: Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.

-

Neutralization and Staining:

-

Carefully remove the slides from the electrophoresis tank and gently wash them three times with neutralization buffer for 5 minutes each.

-

Stain the slides with a suitable DNA stain according to the manufacturer's instructions.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Analyze the images using appropriate comet analysis software to quantify the extent of DNA damage (e.g., tail moment, tail length, % DNA in tail).

-

Protocol 3: Analysis of DNA Double-Strand Breaks by γH2A.X Staining

This protocol outlines the immunofluorescent detection of phosphorylated H2AX (γH2A.X), a marker for DNA double-strand breaks.

Materials:

-

Treated and control cells grown on coverslips or in chamber slides

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139)

-

Secondary antibody: fluorescently labeled anti-primary antibody (e.g., Alexa Fluor 488)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and treat with this compound and/or radiation as required.

-

Fixation:

-

Wash the cells once with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation:

-

Dilute the primary anti-γH2A.X antibody in blocking buffer to the recommended concentration.

-

Incubate the cells with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorescently labeled secondary antibody in blocking buffer.

-

Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the γH2A.X foci using a fluorescence microscope.

-

Capture images and quantify the number and intensity of foci per nucleus using image analysis software.

-

Protocol 4: Apoptosis Detection using Annexin V Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Harvest both adherent and floating cells from the culture.

-

Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Cell Washing:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer provided in the kit.

-

-

Staining:

-

Determine the cell concentration and adjust it to 1 x 10⁶ cells/mL in 1X binding buffer.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Mandatory Visualization

Caption: Mechanism of this compound as a thymidine analog leading to DNA damage and apoptosis.

Caption: General experimental workflow for studying the effects of this compound.

Caption: Simplified signaling pathway of this compound-induced DNA damage response.

References

The Biological Activity of 5-Iodouracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodouracil, a halogenated derivative of the pyrimidine base uracil, and its various synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been extensively investigated for their potential as anticancer, antiviral, and antimicrobial agents. The introduction of the bulky iodine atom at the C5 position of the uracil ring fundamentally alters its electronic and steric properties, leading to interactions with various cellular and viral enzymes and pathways. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Anticancer Activity

A significant body of research has focused on the anticancer potential of N-substituted this compound derivatives. These modifications often enhance the lipophilicity and cellular uptake of the parent compound, leading to improved cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of several N-substituted this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 7c | N1-cyclohexylmethyl | HepG2 (Liver) | 36.0 | [1] |

| T47D (Breast) | 20.0 | [1] | ||

| KB (Oral) | 35.0 | [1] | ||

| P388 (Leukemia) | 41.47 | [1] | ||

| HeLa (Cervical) | 46.0 | [1] | ||

| 8b | N1,N3-dicyclohexylmethyl | HepG2 (Liver) | 16.5 | [1][2] |

| A549 (Lung) | 33.0 | [1] | ||

| HuCCA-1 (Cholangiocarcinoma) | 49.0 | [1] | ||

| 8a | N1,N3-di-n-butyl | MOLT-3 (Leukemia) | 37.53 | [1] |

| 7d | N1-benzyl | T47D (Breast) | 43.0 | [1] |

Mechanism of Anticancer Action

The anticancer activity of this compound derivatives is believed to be multifactorial, primarily revolving around the disruption of DNA synthesis and pyrimidine metabolism. Two key enzyme targets have been identified:

-

Thymidylate Synthase (TS): As an analog of uracil, this compound derivatives can interfere with the activity of thymidylate synthase. This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3][4] Inhibition of TS leads to a depletion of dTMP pools, resulting in "thymineless death" in rapidly dividing cancer cells.[5]

-

Dihydropyrimidine Dehydrogenase (DPD): This enzyme is the rate-limiting step in the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil.[2][6] Some this compound derivatives have been shown to be inhibitors of DPD.[2] By inhibiting DPD, these compounds can potentially enhance the efficacy of co-administered fluoropyrimidine drugs.

Below is a diagram illustrating the role of these enzymes in the pyrimidine metabolism pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

This protocol describes the general method for the N-alkylation of this compound.[1]

-

Dissolve this compound in dimethyl sulfoxide (DMSO).

-

Add potassium carbonate (K2CO3) to the solution.

-

Stir the mixture at 80°C for 15 minutes.

-

Add the appropriate alkylating agent (e.g., cyclohexylmethyl bromide for compound 7c and 8b) dropwise to the solution.

-

Continue stirring the reaction mixture at 80°C for 48 hours.

-

Collect the product by filtration or solvent extraction.

-

Purify the crude product by silica gel column chromatography.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antiviral Activity

Certain this compound nucleoside analogs have demonstrated potent antiviral activity, particularly against orthopoxviruses like vaccinia and cowpox virus.

Quantitative Antiviral Activity Data

The 4'-thio derivative of 5-iodo-2'-deoxyuridine (4'-thioIDU) has emerged as a promising antiviral agent.

| Compound | Virus | Cell Line | Activity | Reference |

| 4'-thioIDU | Vaccinia Virus | Human Cells | Active at ~1 µM | [7] |

| Cowpox Virus | Human Cells | Active at ~1 µM | [7] | |

| Vaccinia Virus | In vivo (mice) | 87% protection at 1.5 mg/kg | [7] | |

| Cowpox Virus | In vivo (mice) | 73% protection at 5 mg/kg | [7] |

Mechanism of Antiviral Action

The antiviral mechanism of this compound nucleoside analogs often involves a virus-specific activation step.

-

Viral Thymidine Kinase (TK): Many viruses, including herpesviruses and poxviruses, encode their own thymidine kinase, which has a broader substrate specificity than the corresponding host cell enzyme.[8][9] These viral enzymes can phosphorylate this compound nucleoside analogs, converting them into their active monophosphate form. Subsequent phosphorylation to the triphosphate allows the analog to be incorporated into the growing viral DNA chain by the viral DNA polymerase, leading to chain termination and inhibition of viral replication.[10] This selective activation by viral TK contributes to the compounds' antiviral specificity and reduced toxicity to host cells.

Experimental Protocols

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[11]

-

Cell Culture: Grow a confluent monolayer of susceptible host cells in multi-well plates.

-

Virus Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the this compound derivative.

-

Overlay: After an adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Antimicrobial Activity

Some N-substituted this compound derivatives have also demonstrated moderate antibacterial activity.

Quantitative Antimicrobial Activity Data

The antibacterial activity is often reported as the percentage of growth inhibition at a specific concentration.

| Compound ID | Substitution Pattern | Bacterial Strain | % Inhibition at 0.128 mg/mL | Reference |

| 7a | N1-n-butyl | Branhamella catarrhalis | 25-50% | [2] |

| Neisseria mucosa | 25-50% | [2] | ||

| Streptococcus pyogenes | 25-50% | [2] | ||

| 7c | N1-cyclohexylmethyl | Branhamella catarrhalis | 25-50% | [2] |

| Neisseria mucosa | 25-50% | [2] | ||

| Streptococcus pyogenes | 25-50% | [2] | ||

| 7d | N1-benzyl | Branhamella catarrhalis | 25-50% | [2] |

| Neisseria mucosa | 25-50% | [2] | ||

| Streptococcus pyogenes | 25-50% | [2] |

Experimental Protocols

The agar dilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]

-

Media Preparation: Prepare a series of agar plates containing two-fold dilutions of the this compound derivative.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria.

-

Inoculation: Inoculate the surface of each agar plate with the bacterial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential in the development of new therapeutic agents. Their diverse biological activities, spanning anticancer, antiviral, and antimicrobial effects, are rooted in their ability to interfere with fundamental cellular and viral processes, particularly nucleic acid metabolism. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation and optimization of these promising molecules for clinical applications. Future research should focus on elucidating the precise molecular interactions of these derivatives with their targets, exploring structure-activity relationships to enhance potency and selectivity, and conducting in vivo studies to validate their therapeutic potential.

References

- 1. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]

- 3. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 4. The role of thymidylate synthase in cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thymidine kinase from herpesvirus - Wikipedia [en.wikipedia.org]

- 9. Viral thymidine kinases and their relatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of 4'-thioIDU and Thymidine Analogs against Orthopoxviruses | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Preliminary Studies on 5-Iodouracil Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific cytotoxic mechanisms and quantitative data for 5-Iodouracil is limited. This guide leverages the extensive research on its close structural analog, 5-Fluorouracil (5-FU), to provide a comprehensive framework for studying the cytotoxic properties of this compound. The experimental protocols and proposed signaling pathways are based on well-established methodologies for 5-FU and are presented as a guide for the investigation of this compound.

Introduction

Halogenated pyrimidines, such as 5-Fluorouracil (5-FU), are a cornerstone of cancer chemotherapy, valued for their ability to disrupt DNA synthesis and repair in rapidly dividing cancer cells.[1] this compound, another member of this class, has also demonstrated antitumor activity.[2] This technical guide provides a detailed overview of the preliminary studies on this compound cytotoxicity, with a focus on its presumed mechanisms of action, methodologies for its evaluation, and the signaling pathways it may modulate. Given the extensive body of research on 5-FU, it serves as a primary model throughout this document to infer the cytotoxic potential and mechanisms of this compound.

Presumed Mechanism of Action

The cytotoxic effects of this compound are believed to be analogous to those of other 5-halouracils, primarily acting through the inhibition of thymidylate synthase (TS) and incorporation into nucleic acids.[3][4]

2.1 Inhibition of Thymidylate Synthase:

Once inside the cell, this compound is expected to be metabolized into its active form, 5-iodo-2'-deoxyuridine monophosphate (IdUMP). IdUMP would then act as an inhibitor of thymidylate synthase, an enzyme critical for the de novo synthesis of deoxythymidine monophosphate (dTMP).[4] This inhibition leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA replication and repair. The resulting imbalance in deoxynucleotide pools can trigger cell cycle arrest and apoptosis.[3]

2.2 Incorporation into DNA and RNA:

Metabolites of this compound may also be incorporated into both DNA and RNA.[5] The incorporation of iodinated bases into the DNA can lead to DNA damage and strand breaks, further contributing to cytotoxicity.[6] Incorporation into RNA can interfere with RNA processing and function, leading to a broader disruption of cellular processes.

Quantitative Cytotoxicity Data

Direct and comprehensive quantitative data, such as IC50 values for this compound across a range of cancer cell lines, is not widely available in published literature. To provide a frame of reference for the potential potency of 5-halouracils, the following table summarizes the IC50 values for 5-Fluorouracil (5-FU) in various human cancer cell lines. These values are intended for comparative purposes and to guide initial dose-ranging studies for this compound.

| Cell Line | Cancer Type | 5-Fluorouracil IC50 (µM) | Exposure Time | Citation |

| HT-29 | Colorectal Cancer | 85.37 ± 1.81 | Not Specified | [1] |

| HCT-116 | Colorectal Cancer | 0.4114 | Not Specified | [3] |

| MCF-7 | Breast Cancer | 31.2 (µg/ml) | Not Specified | [1] |

| HeLa | Cervical Cancer | 43.34 ± 2.77 | Not Specified | [1] |

| A431 | Epidermoid Carcinoma | 47.02 ± 0.65 | Not Specified | [1] |

| SQUU-B | Oral Squamous Cell Carcinoma | Varies by time | 48, 72, 96 h | |

| HCT-8 | Colorectal Adenocarcinoma | >1 (for 10% inhibition) | Not Specified | [7] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the cytotoxicity of this compound. These are standard methodologies widely used in cancer research.

4.1 In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Materials:

-

Cancer cell lines (e.g., HT-29, HCT-116, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates, sterile

-

Multichannel pipette, incubator, microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (solvent only) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

4.2 Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at relevant concentrations (e.g., IC50) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and trypsinize the adherent cells. Combine all cells and centrifuge.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples using a flow cytometer. Collect data for at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

4.3 Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies apoptosis (programmed cell death) induced by a compound.

-

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

6-well plates

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect all cells (adherent and floating) as described in the cell cycle protocol.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows relevant to the study of this compound cytotoxicity.

Caption: Proposed signaling pathway of this compound cytotoxicity.

Caption: Experimental workflow for in vitro cytotoxicity (MTT assay).

Caption: Workflow for cell cycle analysis by flow cytometry.

Caption: Workflow for apoptosis analysis by flow cytometry.

Conclusion and Future Directions

Preliminary evidence suggests that this compound possesses antitumor activity, likely through mechanisms shared with other 5-halouracils, such as 5-Fluorouracil. These mechanisms are presumed to involve the inhibition of thymidylate synthase and incorporation into nucleic acids, leading to cell cycle arrest and apoptosis. However, a comprehensive understanding of the cytotoxic profile of this compound requires further investigation.

Future research should focus on:

-

Direct Quantitative Analysis: Determining the IC50 values of this compound in a broad panel of cancer cell lines to establish its potency.

-

Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound and confirming its effects on thymidylate synthase and nucleic acid incorporation.

-

Comparative Studies: Directly comparing the cytotoxicity and mechanisms of action of this compound with other 5-halouracils to identify any unique properties.

The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating these critical studies, which will be essential for evaluating the potential of this compound as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, characterization, and antitumor activity of this compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymidylate synthase and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Fluorouracil incorporated into DNA is excised by the Smug1 DNA glycosylase to reduce drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photocrosslinking of this compound-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Fluorouracil enhances azidothymidine cytotoxicity: in vitro, in vivo, and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Inhibition: A Technical Guide to 5-Iodouracil's Role in Disrupting DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodouracil (5-IU), a halogenated pyrimidine analog, serves as a critical tool in the study of DNA replication and repair, and as a potential therapeutic agent in oncology. Its structural similarity to thymine allows for its incorporation into DNA, leading to a cascade of cellular events that ultimately inhibit DNA synthesis and cell proliferation. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, detailed experimental protocols to study its effects, and an overview of the signaling pathways it perturbs.

Mechanism of Action: A Multi-faceted Approach to Inhibition

The primary mechanism by which this compound inhibits DNA synthesis is through its role as a thymine antagonist. Once incorporated into the cellular machinery, it undergoes metabolic conversion to its deoxyribonucleoside triphosphate form, 5-Iodo-2'-deoxyuridine triphosphate (5-IdUTP). DNA polymerases then recognize 5-IdUTP as an analog of thymidine triphosphate (dTTP) and incorporate it into the newly synthesizing DNA strand opposite adenine.

The presence of the bulky iodine atom at the 5th position of the uracil ring introduces significant disruptions to the DNA structure and function:

-

Steric Hindrance: The large atomic radius of iodine can cause steric clashes within the major groove of the DNA double helix, potentially altering the DNA conformation and affecting the binding of DNA-interacting proteins such as transcription factors and DNA repair enzymes.

-

Increased DNA Damage: The carbon-iodine bond is weaker than the carbon-hydrogen bond in thymine, making this compound-containing DNA more susceptible to strand breaks, particularly upon exposure to radiation.

-

Replication Fork Stalling: The altered DNA structure can impede the progression of the DNA replication machinery, leading to replication fork stalling and collapse. This replication stress is a major trigger for cell cycle arrest and apoptosis.

-

Inhibition of Thymidylate Synthase (TS): While the primary mechanism is incorporation into DNA, analogs of uracil, such as 5-Fluorouracil (5-FU), are well-known inhibitors of thymidylate synthase.[1] This enzyme is crucial for the de novo synthesis of dTMP, a necessary precursor for dTTP. Inhibition of TS leads to a depletion of the dTTP pool and an accumulation of dUTP, which can also be misincorporated into DNA, further exacerbating DNA damage.[2] It is plausible that this compound metabolites may also exert some inhibitory effect on TS.

Quantitative Data on the Effects of this compound Analogs

While specific IC50 values for the direct inhibition of DNA synthesis by this compound are not extensively reported, data on the anti-proliferative and cytotoxic effects of its derivatives and related compounds in various cancer cell lines provide a quantitative measure of their inhibitory potential.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| This compound Complex with Mn(II) | Sarcoma-180 (in vitro) | Sarcoma | Not Specified | Not Specified | [3] |

| This compound Complex with Co(II) | Sarcoma-180 (in vitro) | Sarcoma | Not Specified | Not Specified | [3] |

| This compound Complex with Cu(II) | Sarcoma-180 (in vitro) | Sarcoma | Not Specified | Not Specified | [3] |

| This compound Complex with Zn(II) | Sarcoma-180 (in vitro) | Sarcoma | Not Specified | Not Specified | [3] |

| This compound Complex with Cd(II) | Sarcoma-180 (in vitro) | Sarcoma | Not Specified | Not Specified | [3] |

| 5-Fluorouracil | Oral Squamous Carcinoma Cells | Oral Cancer | Varies (cell line dependent) | Real-time cell monitoring | [4] |

Signaling Pathways Activated by this compound-Induced DNA Damage

The incorporation of this compound into DNA and the subsequent replication stress trigger a complex network of signaling pathways primarily orchestrated by the DNA Damage Response (DDR) kinases, ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

References

- 1. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamics of uracil and 5-fluorouracil in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and antitumor activity of this compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodouracil as an Antimetabolite in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodouracil is a halogenated pyrimidine analog of uracil that has garnered interest in cancer research for its potential as an antimetabolite and a radiosensitizer. Structurally similar to the clinically utilized antimetabolite 5-fluorouracil (5-FU), this compound exerts its cytotoxic effects through multiple mechanisms. Following intracellular conversion to its active nucleotide forms, it can inhibit essential anabolic pathways, be incorporated into nucleic acids leading to DNA damage, and sensitize cancer cells to the effects of ionizing radiation. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, detailed experimental protocols for its study, and quantitative data to support further investigation into its therapeutic potential.

Core Mechanisms of Action

As an antimetabolite, this compound disrupts normal cellular metabolism, primarily targeting DNA synthesis and integrity.[1] Its cytotoxic effects are multifaceted and are initiated by its conversion into therapeutically active nucleotide derivatives.

Metabolic Activation

For this compound to exert its anticancer effects, it must first be anabolized to its active forms. This process is analogous to the activation of other pyrimidine antimetabolites.

-

Conversion to Deoxyribonucleoside: this compound is first converted to 5-iodo-2'-deoxyuridine (IdUrd) by thymidine phosphorylase.

-

Phosphorylation: IdUrd is then phosphorylated by thymidine kinase to 5-iodo-2'-deoxyuridine monophosphate (IdUMP).

-

Further Phosphorylation: IdUMP is subsequently phosphorylated to the di- and triphosphate forms (IdUDP and IdUTP) by cellular kinases.

Inhibition of Thymidylate Synthase